1-(4-Methylphenyl)-D-proline
Description
Contextualizing Chiral Amino Acid Derivatives in Organic Synthesis
Chiral amino acid derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds, which is crucial in fields like medicinal chemistry and materials science. acs.org Nature provides a rich source of chiral amino acids, which chemists have learned to modify and incorporate into synthetic pathways to control the three-dimensional arrangement of atoms in a molecule. These derivatives can act as catalysts, auxiliaries, or synthons. Their utility stems from their inherent chirality, which can be transferred to a prochiral substrate to favor the formation of one enantiomer over the other. nih.govrsc.org The development of efficient catalytic systems using these derivatives is a major focus of modern organic chemistry, aiming to mimic and, in some cases, surpass the selectivity of natural enzymatic processes. acs.orgnih.gov The use of amino acids and their derivatives as organocatalysts is particularly appealing because they are often inexpensive, readily available in both enantiomeric forms, non-toxic, and environmentally benign. libretexts.orgnih.gov
Significance of Substituted Proline Scaffolds in Asymmetric Transformations
Among the proteinogenic amino acids, proline holds a unique position in organocatalysis. nih.gov Its rigid pyrrolidine (B122466) ring and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bifunctional catalyst. libretexts.org Proline itself has been famously used in a variety of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgwikiwand.com The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from a carbonyl compound and the secondary amine of proline. The chirality of the proline scaffold then directs the subsequent reaction with an electrophile to produce a chiral product with high enantioselectivity. libretexts.orgwikipedia.org
Recognizing the potential of the proline framework, researchers have developed numerous substituted proline derivatives to enhance catalytic activity, improve solubility, and tune stereoselectivity. organic-chemistry.orgnih.gov Modifications at various positions of the pyrrolidine ring can influence the catalyst's steric and electronic properties, leading to improved outcomes in specific reactions. organic-chemistry.orgrsc.org These modifications have addressed some of the limitations of unsubstituted proline, such as the need for high catalyst loadings and limited compatibility with certain solvents. organic-chemistry.orgpsu.edu
Overview of Research Trajectories for N-Aryl Proline Analogues
A significant area of research within substituted proline catalysis involves the modification of the proline nitrogen, leading to the development of N-aryl proline analogues. 1-(4-Methylphenyl)-D-proline belongs to this class of organocatalysts. The introduction of an aryl group directly onto the nitrogen atom of the proline ring can have a profound impact on the catalyst's performance. This modification can alter the electronic properties of the nitrogen, influence the conformation of the catalytic intermediates, and introduce new non-covalent interactions that can help to control the stereochemical outcome of the reaction.
Research in this area has explored the synthesis of a variety of N-aryl proline derivatives and their application in a range of asymmetric transformations. The goal is often to develop catalysts that are more active and selective than proline itself, or that can catalyze reactions that are not possible with the parent amino acid. The N-aryl substituent provides a versatile handle for fine-tuning the catalyst's properties. For example, the electronic nature of the aryl group can be systematically varied by introducing electron-donating or electron-withdrawing groups, allowing for a systematic study of structure-activity relationships. The steric bulk of the aryl group can also be adjusted to create a more defined chiral pocket around the active site of the catalyst. The investigation of N-aryl proline analogues like this compound is part of a broader effort to expand the toolkit of organocatalysts and to gain a deeper understanding of the principles of asymmetric catalysis. psu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-1-(4-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
YDQNTBQBTVUYIG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2C(=O)O |
Origin of Product |
United States |
Catalytic Applications of 1 4 Methylphenyl D Proline Analogues As Chiral Ligands and Organocatalysts
Design Principles for Proline-Derived Chiral Ligands
The design of effective chiral ligands based on the proline scaffold is a dynamic area of research. The rigid pyrrolidine (B122466) ring provides a well-defined stereochemical environment, which can be further modified to create highly selective catalysts. The N-substituent is a key handle for modulating the ligand's properties.
Hybrid Phosphorus-Nitrogen (P-N) Ligands Incorporating Proline Scaffolds
Hybrid P,N-ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, have emerged as highly effective in asymmetric catalysis. The proline framework is an ideal backbone for such ligands. In these systems, the proline nitrogen and a phosphorus-containing group, typically attached to the proline ring via the carboxylate or a side chain, coordinate to a metal center.
The design of these ligands often focuses on creating a modular structure, allowing for systematic variation of the substituents on both the nitrogen and phosphorus atoms. For an N-aryl proline derivative like 1-(4-Methylphenyl)-D-proline, the aryl group provides a sterically bulky and electronically distinct component. This electronic differentiation between the P and N donors can lead to a strong trans-influence in metal complexes, which is crucial for achieving high enantioselectivity in reactions such as palladium-catalyzed allylic alkylations. The nonsymmetrical nature of these P,N-ligands has, in many instances, proven superior to traditional C2-symmetric ligands.
N-Heterocyclic Carbenes (NHCs) Derived from Proline
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties. Proline can be incorporated into the structure of NHC precursors, typically imidazolium (B1220033) salts, to create a chiral ligand environment. The synthesis often involves functionalizing the proline nitrogen and then building the heterocyclic ring.
For a proline derivative with an N-(4-methylphenyl) group, the resulting NHC ligand would feature this aryl substituent on one of the NHC nitrogen atoms. This substituent plays a critical role in defining the steric bulk around the metal center, which directly influences catalytic activity and selectivity. Palladium(II)-NHC complexes derived from proline have been synthesized, and studies have shown that the nature of the N-substituent (electron-rich vs. electron-poor) can dramatically affect the coordination pattern of the resulting metal complex. These chiral NHC ligands have been successfully applied in rhodium-catalyzed reactions and show promise in a variety of other transition metal-catalyzed transformations.
Prolinamide-Based Chiral Catalytic Systems
Prolinamides, derived from the condensation of proline with an amine, are highly versatile and effective organocatalysts. The amide moiety can participate in hydrogen bonding, creating a more organized transition state and enhancing stereocontrol. The N-substituent of the proline ring is a critical element for tuning the catalyst's performance.
Recent research has shown that incorporating prolinamides into mechanically interlocked molecules, such as rotaxanes, can significantly enhance their catalytic ability. These complex systems create a dynamic chiral pocket that can lead to higher conversions and enantioselectivities compared to the non-interlocked catalyst. The presence of specific functional groups on the N-aryl substituent could be used to direct the assembly of such supramolecular structures, offering a sophisticated strategy for catalyst design.
Asymmetric Catalysis Mediated by this compound Derived Systems
Analogues of this compound are employed in both transition metal-catalyzed and organocatalytic reactions, where they facilitate the formation of new stereocenters with high fidelity.
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Palladium, Rhodium, Ruthenium)
Proline-derived ligands are widely used to control stereoselectivity in reactions catalyzed by transition metals like palladium, rhodium, and ruthenium. The development of methods for synthesizing β-substituted proline derivatives using transition metal catalysis highlights the importance of these structures.
In palladium catalysis, N-aryl proline derivatives can act as ligands in cross-coupling reactions. For instance, L-proline itself has been used as a ligand in copper-catalyzed C-S and C-N bond-forming cascade reactions. The N-aryl group in a ligand derived from this compound would be expected to influence the solubility, stability, and electronic properties of the catalyst, thereby modulating its reactivity.
Rhodium and Iridium complexes featuring proline-based NHC ligands have been synthesized and studied. These catalysts are active in processes like hydrogen isotope exchange, where the electronic and steric properties of the NHC ligand, dictated in part by the N-substituents, are crucial for catalytic efficiency.
The table below summarizes representative applications of proline derivatives in transition metal catalysis.
| Catalyst/Ligand Type | Metal | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Ref |
| Proline-derived P,N-Ligand | Pd | Allylic Alkylation | 1,3-Diphenylallyl acetate | High | Up to 99% | |
| Proline-based NHC | Rh | Hydrogenation | Various olefins | - | - | |
| L-Proline | Cu(I) | Cascade C-S/C-N Coupling | 2-Bromo-N-(2-iodophenyl)benzamide, Thiophenol | 85% | N/A |
This table presents data for proline derivatives to illustrate the principles discussed. Specific data for this compound was not available in the surveyed literature.
Organocatalytic Applications in C-C and C-N Bond Formations
Proline and its derivatives are perhaps most famous for their role as organocatalysts, operating through enamine or iminium ion intermediates. They are highly effective in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
The N-substituent on the proline ring directly impacts the catalyst's performance. In aldol (B89426) reactions, for example, N-aryl substitution can influence the catalyst's solubility and the steric environment of the enamine intermediate, thereby affecting the enantioselectivity of the product. Similarly, in Michael additions and Mannich reactions, the electronic nature of the N-substituent can modulate the nucleophilicity of the enamine intermediate, tuning the catalyst's reactivity.
The use of proline derivatives for the asymmetric formation of C-C bonds, such as in aldol and Michael reactions, is well-documented. L-proline catalyzes the coupling of carbonyl compounds with high efficiency. Proline-derived catalysts have also been developed for C-N bond formation via reactions like the aza-Michael addition. The 4-methylphenyl group in this compound would provide a specific steric and electronic profile, which could be exploited to achieve high selectivity in these transformations.
The table below details examples of organocatalytic reactions using proline-based catalysts.
| Catalyst | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Ref |
| L-Proline | Aldol Reaction | Acetone, 4-Nitrobenzaldehyde | 68% | 76% | |
| L-Proline | Mannich Reaction | Aldehyde, Acetone, p-Anisidine | 50% | 94% | |
| (S)-Proline | Michael Addition | Propanal, Nitrostyrene | 79% | 92% |
This table presents data for proline and its derivatives to illustrate the principles discussed. Specific data for this compound was not available in the surveyed literature.
Enantioselective Reactions with Arylboronic Acids
Information regarding the application of this compound analogues as catalysts for enantioselective reactions with arylboronic acids is not available in the reviewed scientific literature.
Ligand Structure-Activity Relationship in Catalytic Performance
Due to the absence of data on the catalytic performance of this compound analogues in reactions with arylboronic acids, a corresponding structure-activity relationship analysis cannot be provided.
Future Directions and Emerging Research Avenues for 1 4 Methylphenyl D Proline Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 1-(4-Methylphenyl)-D-proline and its analogues will prioritize efficiency, cost-effectiveness, and environmental sustainability. While established methods exist, emerging research points toward more advanced and greener synthetic strategies.
Future research will likely focus on adapting modern cross-coupling techniques. For instance, methods like the Suzuki cross-coupling, which has been successfully used for creating 4-(arylmethyl)proline derivatives, could be optimized for the N-arylation of D-proline. ethz.ch The development of a robust route using such cross-couplings would permit access to a wide variety of N-aryl proline analogues, expanding the chemical space for biological and catalytic screening. ethz.ch
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized N-Arylation Cross-Coupling | High yield, functional group tolerance, access to diverse analogues. ethz.ch | Catalyst development (e.g., Palladium, Copper-based), ligand design, reaction condition screening. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control; reduced waste. | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |
| "Proline Editing" Adaptation | Rapid synthesis of peptides containing the target residue for biological screening. nih.gov | Development of specific reagents for N-arylation on a solid support. |
Exploration of Expanded Catalytic Applications in Stereoselective Synthesis
Proline and its derivatives are cornerstones of asymmetric organocatalysis. wikipedia.org The unique steric and electronic properties conferred by the N-(4-methylphenyl) group suggest that this compound could offer distinct advantages in various stereoselective transformations.
Future research should systematically evaluate this compound as an organocatalyst in a broader range of reactions beyond the classical aldol (B89426) and Michael additions. wikipedia.org There is significant potential in exploring its efficacy in more complex cascade or multicomponent reactions (MCRs), which are highly valued for their ability to construct complex molecules in a single step. rsc.orgmdpi.com For example, its use in synergistic catalysis, combining organocatalysis with metal catalysis, could unlock novel reaction pathways for creating intricate molecular architectures like spiro pyrazolones. rsc.org
The investigation should also extend to reactions where the electronic nature of the N-aryl substituent can directly influence reactivity and selectivity, such as in asymmetric aminations, halogenations, or Mannich reactions. wikipedia.org The goal is to create a comprehensive profile of its catalytic capabilities, identifying niches where it outperforms existing proline-based catalysts.
| Catalytic Reaction Type | Potential Substrates | Desired Outcome |
| Asymmetric Michael Addition | α,β-Unsaturated aldehydes, nitroalkenes. | High enantioselectivity and diastereoselectivity in carbon-carbon bond formation. wikipedia.org |
| Synergistic Cascade Reactions | Dienones, alkynes, and other functionalized starting materials. | Synthesis of complex heterocyclic or spirocyclic compounds with multiple stereocenters. rsc.org |
| Asymmetric Mannich Reaction | Aldehydes, amines, and ketones. | Enantioselective synthesis of β-amino carbonyl compounds. wikipedia.org |
| Multicomponent Reactions (MCRs) | Aldehydes, malononitrile, active methylenes. | Stereospecific, one-pot synthesis of functionalized pyrans and thiopyrans. mdpi.com |
Investigation of Further In Vitro Biological Activities and Mechanistic Insights
The structural similarity of proline derivatives to natural amino acids makes them compelling candidates for medicinal chemistry and chemical biology. organic-chemistry.org The incorporation of an aryl group on the proline nitrogen, as in this compound, can significantly alter its binding properties and metabolic stability, opening doors to new biological applications.
A crucial future direction is the broad-spectrum in vitro screening of this compound against various biological targets. Proline derivatives have been implicated as components of protease inhibitors and can serve as rigid scaffolds in peptidomimetics. organic-chemistry.orgmdpi.com Therefore, screening assays against enzyme families such as proteases (e.g., HCV protease), kinases, and peptidases are highly warranted.
Furthermore, research should focus on understanding the mechanism of action for any observed biological activity. This involves detailed enzyme kinetics, binding assays, and structural biology studies (e.g., X-ray crystallography or cryo-EM) to elucidate how the compound interacts with its biological target. Such mechanistic insights are critical for rational drug design and the development of more potent and selective analogues.
Advanced Computational Modeling for Structure-Function Elucidation and Rational Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the research and development process. For this compound, advanced computational modeling represents a key avenue for future exploration.
In the realm of catalysis, Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions catalyzed by this compound. rsc.org Such studies can elucidate the precise role of the 4-methylphenyl group—whether it acts primarily as a steric blocking group or engages in non-covalent interactions (e.g., π-stacking) that influence stereoselectivity. rsc.org This understanding would enable the rational, in silico design of next-generation catalysts with enhanced performance for specific applications.
Similarly, in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of this compound and its derivatives to various protein targets. This computational screening can prioritize compounds for synthesis and biological testing, saving significant time and resources. By correlating computational predictions with experimental results, a robust structure-function relationship can be established, guiding the design of future therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)-D-proline, and what factors influence yield and enantiomeric purity?
Answer: this compound can be synthesized via traditional chemical methods or biocatalytic routes. Traditional approaches often involve coupling 4-methylphenyl groups to D-proline derivatives using organocatalysts or metal-mediated reactions. Biocatalytic methods, such as those employing Daucus carota cells, offer enantioselective advantages and reduced environmental impact . Key factors affecting yield and enantiomeric purity include:
Q. How should researchers characterize the structural and purity aspects of this compound?
Answer: Characterization involves:
- X-ray crystallography : Resolve stereochemistry and confirm the R-configuration (as seen in structurally related D-proline derivatives) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methylphenyl group at the pyrrolidine N-position) .
- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection (λ = 254 nm) .
- Mass spectrometry : Confirm molecular weight (CHNO; theoretical 205.26 g/mol) via ESI-MS .
Q. What are the key considerations for ensuring compound stability during experimental storage and handling?
Answer: Stability is influenced by:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.
- pH : Buffered solutions (pH 6–8) minimize degradation of the proline ring.
- Solubility : The compound is slightly soluble in water; use DMSO or ethanol for stock solutions .
- Light exposure : Protect from UV light to avoid photodegradation .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the biological activity of this compound in receptor binding studies?
Answer:
- Radioligand binding assays : Use CHO-K1 cells expressing human μ-opioid receptors to measure affinity (K). Competitor ligands (e.g., DAMGO) validate specificity .
- Functional assays :
- cAMP inhibition : Quantify intracellular cAMP levels via ELISA to assess G-protein coupling.
- β-arrestin recruitment : Employ BRET or TR-FRET to evaluate biased agonism .
- Control experiments : Test enantiomers (e.g., L-proline derivatives) to confirm stereoselective activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of D-proline derivatives?
Answer:
- Substituent variation : Synthesize analogs with halogen (e.g., Cl, F) or electron-withdrawing groups at the 4-position of the phenyl ring to modulate receptor affinity .
- Scaffold modification : Replace pyrrolidine with piperidine or morpholine rings to alter conformational flexibility.
- Enzymatic assays : Test inhibitory effects on D-proline reductase (a selenoenzyme) to evaluate microbial metabolism interactions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with μ-opioid receptors .
Q. What methodologies are effective in studying the interaction of this compound with microbial enzymes like D-proline reductase?
Answer:
- Enzyme kinetics : Purify D-proline reductase and measure substrate turnover via UV-Vis spectroscopy (monitor NADH oxidation at 340 nm) .
- Inhibition assays : Preincubate the enzyme with this compound and quantify residual activity using proline as a substrate.
- Racemase dependency : Co-incubate with proline racemase to test stereochemical specificity (D-proline reductase is inactive on L-hydroxyproline) .
- Zinc inhibition : Assess divalent cation effects (Zn is a known inhibitor of D-proline reductase) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar D-proline derivatives?
Answer:
- Meta-analysis : Compare datasets from receptor binding (e.g., μ-opioid vs. δ-opioid receptors) and functional assays (cAMP vs. β-arrestin) .
- Batch variability : Re-synthesize compounds under standardized conditions to rule out synthetic artifacts.
- Environmental controls : Replicate experiments under identical pH, temperature, and solvent conditions .
- Statistical validation : Apply ANOVA or mixed-effects models to assess reproducibility across studies.
Q. What are the future directions for research on this compound?
Answer:
- Biocatalytic optimization : Engineer D. carota cells for higher enantioselectivity and yield .
- Therapeutic potential : Explore applications in pain management (via μ-opioid receptor modulation) or antimicrobial therapy (via D-proline reductase inhibition) .
- Environmental impact : Conduct biodegradability and ecotoxicity studies (e.g., OECD 301F test) .
- Computational SAR : Develop QSAR models to predict activity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
